Conformational Preference in Octahedral Complexes
In octahedral complexes of Co(III) and Mo(0) with (R)-1-phenylethane-1,2-diamine as a bidentate ligand, the phenyl substituent exhibits a strong and quantifiable preference for the equatorial orientation. This was determined by ¹H NMR analysis of vicinal proton coupling constants, with nλ values (a measure of equatorial preference) of 0.87±0.05 for [Co(CN)₄L]⁻, 0.84±0.11 for [Co(NH₃)₄L]³⁺, and 0.77±0.01 for [Mo(CO)₄L] [1]. In contrast, the bis(diamine)platinum(II) complex [PtL₂]²⁺ showed equal population of the λλ and δλ configurations, while the δδ configuration was 3.4 kJ mol⁻¹ less favored, indicating a specific, energetically dictated conformational bias [1].
| Evidence Dimension | Conformational Preference (Equatorial Orientation) |
|---|---|
| Target Compound Data | nλ = 0.87±0.05 ([Co(CN)₄L]⁻), 0.84±0.11 ([Co(NH₃)₄L]³⁺), 0.77±0.01 ([Mo(CO)₄L]); ΔG(δδ) = +3.4 kJ mol⁻¹ in [PtL₂]²⁺ |
| Comparator Or Baseline | λ = perfect equatorial; δ = perfect axial; nλ=0.5 for random distribution; λλ and δλ configurations in [PtL₂]²⁺ are equally populated (ΔG ≈ 0) |
| Quantified Difference | Equatorial preference up to 0.87 (i.e., 87% equatorial); δδ configuration destabilized by 3.4 kJ mol⁻¹ |
| Conditions | ¹H NMR in solution (CDCl₃ or D₂O) at ambient temperature |
Why This Matters
This specific, quantified conformational preference directly influences the orientation of the substrate-binding pocket in catalytic metal complexes, making (1R)-1-phenylethane-1,2-diamine a predictable and tunable ligand for asymmetric induction compared to more conformationally flexible or symmetrical diamines.
- [1] Hawkins, C. J., & McEniery, M. L. (1978). Conformational analysis of coordination compounds. IX. 1H N.M.R. study of diamagnetic complexes of (R)-1-Phenylethane-1,2-diamine. Australian Journal of Chemistry, 31(8), 1699-1707. View Source
